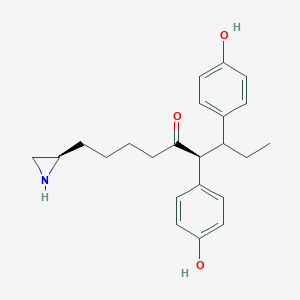
Di(azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(azetidin-1-yl)methanone, also known as DAPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinone derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Di(azetidin-1-yl)methanone is not fully understood. However, it has been suggested that Di(azetidin-1-yl)methanone inhibits the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell growth and replication. Di(azetidin-1-yl)methanone has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Di(azetidin-1-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and replication. Di(azetidin-1-yl)methanone has also been found to induce apoptosis in cancer cells, leading to their death. In addition, Di(azetidin-1-yl)methanone has been found to inhibit the replication of viruses, leading to their inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
Di(azetidin-1-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. Di(azetidin-1-yl)methanone has also been found to have low toxicity, making it a potential candidate for therapeutic applications. However, Di(azetidin-1-yl)methanone has some limitations for lab experiments. It has poor solubility in water, making it difficult to use in aqueous solutions. In addition, Di(azetidin-1-yl)methanone has a short half-life, making it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for the study of Di(azetidin-1-yl)methanone. One potential direction is to investigate the potential therapeutic applications of Di(azetidin-1-yl)methanone in the treatment of cancer and viral infections. Another direction is to study the mechanism of action of Di(azetidin-1-yl)methanone and to identify the enzymes that it targets. Further studies are also needed to optimize the synthesis method of Di(azetidin-1-yl)methanone and to improve its solubility and stability. In addition, the potential side effects of Di(azetidin-1-yl)methanone need to be studied to ensure its safety for human use.
Conclusion:
In conclusion, Di(azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. Di(azetidin-1-yl)methanone has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, it also has some limitations, including poor solubility in water and a short half-life. Further studies are needed to investigate the potential therapeutic applications of Di(azetidin-1-yl)methanone and to optimize its synthesis method.
Méthodes De Synthèse
Di(azetidin-1-yl)methanone can be synthesized using various methods, including the reaction of azetidine-1-carboxylic acid with oxalyl chloride followed by reaction with methylamine. Another method involves the reaction of 2-chloroacetonitrile with azetidine in the presence of a base to yield Di(azetidin-1-yl)methanone. The yield of Di(azetidin-1-yl)methanone can be improved by using a solvent such as dimethylformamide.
Applications De Recherche Scientifique
Di(azetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. Di(azetidin-1-yl)methanone has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
Propriétés
Numéro CAS |
100079-42-3 |
|---|---|
Nom du produit |
Di(azetidin-1-yl)methanone |
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
bis(azetidin-1-yl)methanone |
InChI |
InChI=1S/C7H12N2O/c10-7(8-3-1-4-8)9-5-2-6-9/h1-6H2 |
Clé InChI |
LPIWHQJSFGHODR-UHFFFAOYSA-N |
SMILES |
C1CN(C1)C(=O)N2CCC2 |
SMILES canonique |
C1CN(C1)C(=O)N2CCC2 |
Synonymes |
Azetidine,1,1-carbonylbis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)](/img/structure/B35333.png)
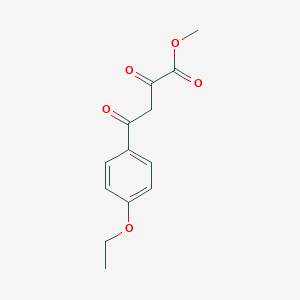

![N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide](/img/structure/B35337.png)
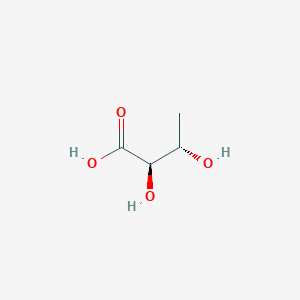
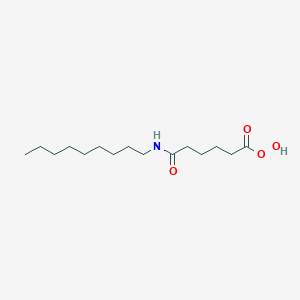

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)
![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)
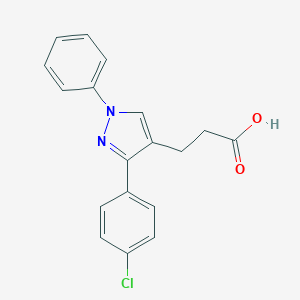
![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)
